4-Bromo-4'-tert-butylbiphenyl
Description
Properties
IUPAC Name |
1-bromo-4-(4-tert-butylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNWFBYWVPMMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433516 | |
| Record name | 4-Bromo-4'-tert-butylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162258-89-1 | |
| Record name | 4-Bromo-4'-tert-butylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-4'-(TERT-BUTYL)BIPHENYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-4'-tert-butylbiphenyl CAS number 162258-89-1
Topic: (CAS 162258-89-1) Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Process Engineers in Organic Electronics and Pharma.
CAS Registry Number: 162258-89-1 Molecular Formula: C₁₆H₁₇Br Molecular Weight: 289.21 g/mol [1][2]
Executive Summary
4-Bromo-4'-tert-butylbiphenyl is a critical halogenated biaryl intermediate, serving as a linchpin in the synthesis of advanced organic semiconductors. Its structural utility is derived from its dual functionality: the biphenyl core provides the requisite conjugated π-system for charge transport and thermal stability, while the tert-butyl group introduces steric bulk.[3] This steric hindrance is chemically strategic; it disrupts π-π stacking in the solid state, thereby suppressing Aggregation-Induced Quenching (AIQ) in Organic Light-Emitting Diodes (OLEDs) and enhancing solubility in organic solvents during solution processing.
This guide outlines the synthesis, purification, and application of CAS 162258-89-1, emphasizing its role as a precursor for Hole Transport Layers (HTL) and Blue/Green Host Materials.
Chemical Profile & Physical Properties[5][6]
| Property | Specification | Technical Insight |
| Appearance | White to light yellow crystalline powder | Coloration often indicates trace Pd or Br₂ impurities. |
| Melting Point | 141.0 – 145.0 °C | High MP reflects strong intermolecular interactions despite the t-butyl group. |
| Purity (GC/HPLC) | ≥ 98.0% (Standard) / ≥ 99.5% (OLED Grade) | OLED applications require sublimation-grade purity to prevent trap states. |
| Solubility | Soluble in Toluene, THF, CHCl₃; Insoluble in Water | Excellent solubility profile for solution-processed OLED fabrication. |
| Flash Point | N/A (Solid) | Combustible dust hazard; handle under inert atmosphere if milling. |
Synthesis & Manufacturing Protocols
For high-performance applications (OLED/Pharma), "Method A" (Suzuki Coupling) is preferred due to its regioselectivity and lack of inseparable isomers. "Method B" (Bromination) is a cost-effective route for scale-up but requires rigorous purification.
Method A: Precision Synthesis (Suzuki-Miyaura Coupling)
Rationale: This route guarantees the para-para' substitution pattern, eliminating the risk of ortho isomers that degrade electronic performance.
Reagents:
-
Substrate 1: 4-tert-Butylphenylboronic acid (1.05 eq)
-
Substrate 2: 1-Bromo-4-iodobenzene (1.0 eq)
-
Catalyst: Pd(PPh₃)₄ (1-3 mol%) or Pd(dppf)Cl₂ for faster kinetics.
-
Base: K₂CO₃ (2.0 eq) in Toluene/Water (3:1).
Protocol:
-
Inerting: Charge a 3-neck flask with substrates and catalyst. Evacuate and backfill with Argon (3x) to remove O₂ (poison to Pd(0)).
-
Solvation: Add degassed Toluene/Water mixture.
-
Reaction: Heat to reflux (approx. 90-100°C) for 12-18 hours. Monitor consumption of 1-Bromo-4-iodobenzene via TLC or HPLC. Note: The iodine is selectively reactive over the bromine at this temperature.
-
Workup: Cool to RT. Separate organic layer. Wash aqueous layer with EtOAc. Dry organics over MgSO₄.
-
Purification: Recrystallize from Ethanol/Hexane to remove homocoupling byproducts (biphenyls).
Method B: Direct Bromination (Industrial Scale)
Rationale: Lower raw material cost, suitable when downstream purification (e.g., sublimation) is already planned.
Reagents:
-
Substrate: 4-tert-Butylbiphenyl[4]
-
Brominating Agent: Bromine (Br₂) or N-Bromosuccinimide (NBS).
-
Catalyst: FeBr₃ (Lewis Acid).
Critical Control Point: Regioselectivity is governed by the steric bulk of the tert-butyl group, which directs electrophilic aromatic substitution to the distal phenyl ring (the 4' position). However, temperature control is vital (< 0°C) to prevent poly-bromination.
Visualization: Synthesis Logic & Workflow
The following diagram illustrates the convergent synthesis logic, highlighting the selectivity required for OLED-grade materials.
Figure 1: Selective Suzuki-Miyaura coupling pathway exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.[5]
Applications in Material Science
OLED Host Materials
The compound acts as a scaffold for "wide bandgap" host materials.
-
Mechanism: The tert-butyl group increases the triplet energy (E_T) level by decoupling intermolecular interactions. This prevents the back-transfer of energy from the dopant (emitter) to the host, a common loss mechanism in phosphorescent OLEDs (PhOLEDs).
-
Morphology: The bulky alkyl group prevents crystallization in the thin film, maintaining an amorphous state which is crucial for device longevity.
Hole Transport Layers (HTL)
Through Buchwald-Hartwig amination, the bromine atom is substituted with diarylamines (e.g., diphenylamine, carbazole).
-
Impact: The resulting triarylamine derivatives exhibit high hole mobility and thermal stability (Tg > 100°C), essential for withstanding the Joule heating of operating displays.
Quality Control & Characterization
Trustworthy protocols must validate both chemical identity and electronic purity.
| Technique | Expected Signal / Observation | Purpose |
| ¹H NMR (CDCl₃) | δ 1.36 (s, 9H): tert-Butyl group.δ 7.45 (d, 2H): Ar-H adjacent to t-Bu.δ 7.50-7.60 (m, 6H): Overlapping biphenyl protons (Br-ring is downfield). | Confirm structure and absence of solvent peaks. |
| HPLC | Single peak at >99.5% area integration. | Detect trace isomers (e.g., 2-bromo analog) or unreacted biphenyl. |
| Mass Spec (EI/GC-MS) | Molecular Ion [M]+ at 288/290 m/z (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes). | Confirm bromination state. |
| TGA (Thermal) | 5% weight loss temperature (T_d5) > 250°C. | Ensure thermal stability for vacuum deposition processes. |
Safety & Handling (HSE)
Signal Word: WARNING
-
H315: Causes skin irritation.[6]
Storage Protocol: Store in a cool, dry place (< 25°C) under an inert atmosphere (Argon/Nitrogen) if possible. Light sensitive—store in amber glass to prevent photolytic debromination over long periods.
References
-
ArborPharmChem. (n.d.). 4-Bromo-4'-tert-butylbiphenyl: Precursor for Luminescent Layer Materials. Retrieved from
-
Thermo Scientific Chemicals. (2024). 4-Bromo-4'-tert-butylbiphenyl, 98% Safety Data Sheet and Specifications. Fisher Scientific. Retrieved from
-
Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 4-Bromo-4'-tert-butylbiphenyl (B1913). TCI Chemicals. Retrieved from
-
Ambeed. (n.d.). Material Science Applications of CAS 162258-89-1. Retrieved from
-
National Institutes of Health (NIH). (2018). Evaluation of the tert-butyl group as a probe for NMR studies. (Contextual reference for NMR shift assignment). Retrieved from
Sources
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- 3. arborpharmchem.com [arborpharmchem.com]
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- 5. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
- 6. 162258-89-1 Cas No. | 4-Bromo-4'-(tert-butyl)biphenyl | Apollo [store.apolloscientific.co.uk]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
An In-Depth Technical Guide to 4-Bromo-4'-tert-butylbiphenyl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-tert-butylbiphenyl is a biaryl hydrocarbon derivative that serves as a pivotal intermediate in advanced organic synthesis. Its molecular architecture, featuring a biphenyl core functionalized with a reactive bromine atom and a sterically influential tert-butyl group, makes it a valuable building block for a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic methodology, and its critical applications in materials science and pharmaceutical research and development. The strategic placement of its functional groups allows for precise chemical modifications, making it an indispensable tool for chemists aiming to construct sophisticated molecular frameworks.
Core Physicochemical Properties
The fundamental properties of 4-Bromo-4'-tert-butylbiphenyl are summarized below. These data are critical for its use in quantitative synthetic chemistry, enabling accurate stoichiometric calculations and informing the selection of appropriate reaction conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₇Br | [1] |
| Molecular Weight | 289.21 g/mol | [1][2] |
| CAS Number | 162258-89-1 | [1][2][3] |
| Appearance | White to light yellow powder or crystal | [3] |
| Melting Point | 141.0 - 145.0 °C | [3] |
| Boiling Point | 152 °C / 2 mmHg | [2] |
| Density | 1.217 ± 0.06 g/cm³ | [2] |
| Purity | Typically >98.0% (by GC) | [3] |
Synthesis via Palladium-Catalyzed Cross-Coupling
The construction of the biphenyl scaffold of 4-Bromo-4'-tert-butylbiphenyl is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction is one of the most effective methods for forming carbon-carbon bonds and is widely employed in both academic and industrial settings for its reliability and functional group tolerance.[1]
A logical and field-proven approach involves the coupling of an arylboronic acid with an aryl halide. For this specific target molecule, two primary retrosynthetic pathways are viable, as illustrated below.
Caption: Generalized Suzuki-Miyaura coupling workflow.
Generalized Experimental Protocol (Suzuki-Miyaura Coupling)
The following protocol is a self-validating system, incorporating steps to ensure an inert atmosphere and effective reaction monitoring, which are critical for reproducibility and high yields.
-
Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). This step is crucial to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Reagent Addition: To the flask, add 1-bromo-4-tert-butylbenzene (1.0 eq), 4-bromophenylboronic acid (1.1-1.2 eq), a suitable base such as potassium phosphate (2.0-3.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%). The slight excess of the boronic acid ensures complete consumption of the limiting aryl halide.
-
Solvent Addition and Degassing: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). Degassing is performed by bubbling the inert gas through the solvent for 15-30 minutes or via several freeze-pump-thaw cycles. This removes dissolved oxygen, a known inhibitor of palladium catalysts. [5]4. Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The optimal temperature is dependent on the specific catalyst system and substrates used.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting starting material is consumed.
-
Workup and Extraction: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure 4-Bromo-4'-tert-butylbiphenyl.
Applications in Research and Development
4-Bromo-4'-tert-butylbiphenyl is not an end-product but a versatile intermediate whose value lies in its dual functionality. [2]
-
The Bromine Handle: The bromine atom is the primary reactive site, serving as an excellent leaving group in a multitude of cross-coupling reactions. [6][7]This allows for the precise introduction of new C-C or C-N bonds, making it a key building block for:
-
Pharmaceuticals: Constructing complex molecular scaffolds found in active pharmaceutical ingredients (APIs). [8]The biphenyl motif is a privileged structure in medicinal chemistry. [4] * Functional Materials: Synthesizing liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers where the rigid biphenyl core imparts desirable thermal and electronic properties. [2][8]
-
-
The tert-Butyl Group: This bulky alkyl group provides significant steric hindrance, which can direct the regioselectivity of subsequent reactions on the adjacent phenyl ring. Furthermore, it enhances the solubility of the molecule and its derivatives in organic solvents and can improve the thermal and morphological stability of resulting materials. [2] This combination makes the compound a strategic choice for multi-step syntheses where sequential, site-selective modifications are required.
Conclusion
4-Bromo-4'-tert-butylbiphenyl is a high-value chemical intermediate with well-defined properties and established synthetic routes. Its utility is anchored in the orthogonal reactivity of its bromine and tert-butyl substituents. For professionals in drug development and materials science, this compound offers a reliable and versatile platform for building molecular complexity, enabling the creation of novel pharmaceuticals and advanced functional materials. A thorough understanding of its synthesis, particularly through robust methods like the Suzuki-Miyaura coupling, is essential for leveraging its full synthetic potential.
References
-
Starsky Chemical. 4-Bromo-4′-tert-butylbiphenyl CAS 162258-89-1. Available at: [Link]
-
Jubie, S. et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
- Google Patents. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
- Google Patents. US4990705A - Preparation of 4-bromobiphenyl.
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]
-
Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
Cision PR Newswire. 4-Bromo-4'-tert-butylbiphenyl: A Key Reagent for Advanced Organic Synthesis. Available at: [Link]
-
Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available at: [Link]
- Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
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- 2. China 4-Bromo-4′-tert-butylbiphenyl CAS 162258-89-1 Manufacturer and Supplier | Starsky [starskychemical.com]
- 3. CN105315127A - 4-tert-butylbenzyl bromide preparing method - Google Patents [patents.google.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
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- 6. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Spectroscopic Data of 4-Bromo-4'-tert-butylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-tert-butylbiphenyl is a biphenyl derivative of significant interest in organic synthesis and materials science. Its structural characterization is paramount for ensuring purity, verifying synthesis, and understanding its chemical behavior. This guide provides a comprehensive analysis of the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section delves into the experimental protocols, data interpretation, and the underlying scientific principles that validate the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field. For 4-Bromo-4'-tert-butylbiphenyl, both ¹H and ¹³C NMR are essential for elucidating the arrangement of hydrogen and carbon atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
A standard protocol for acquiring the ¹H NMR spectrum of 4-Bromo-4'-tert-butylbiphenyl is as follows:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid 4-Bromo-4'-tert-butylbiphenyl and dissolve it in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][2][3] Ensure the sample is fully dissolved.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[4]
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Spectral Width: A spectral width of approximately 12-15 ppm.
-
The ¹H NMR spectrum of 4-Bromo-4'-tert-butylbiphenyl is expected to show distinct signals for the aromatic protons and the tert-butyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | Doublet | 2H | Aromatic Protons (ortho to Br) |
| ~7.48 | Doublet | 2H | Aromatic Protons (ortho to tert-butyl) |
| ~7.42 | Doublet | 2H | Aromatic Protons (meta to Br) |
| ~7.35 | Doublet | 2H | Aromatic Protons (meta to tert-butyl) |
| ~1.35 | Singlet | 9H | tert-Butyl Protons |
-
Aromatic Region (7.3-7.6 ppm): The aromatic region displays a set of doublets characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of the bromine atom deshields the adjacent protons, causing them to appear at a higher chemical shift compared to the protons on the tert-butyl substituted ring.
-
Aliphatic Region (~1.35 ppm): The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a characteristic signature of this group.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is often preferred to obtain a good signal-to-noise ratio in a reasonable time.
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) is often used.
-
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Quaternary Carbon (C-tert-butyl) |
| ~140 | Quaternary Carbon (C-Br) |
| ~138 | Quaternary Carbon (ipso-C of tert-butyl ring) |
| ~132 | Aromatic CH (ortho to Br) |
| ~129 | Aromatic CH (ortho to tert-butyl) |
| ~127 | Aromatic CH (meta to Br) |
| ~126 | Aromatic CH (meta to tert-butyl) |
| ~122 | Quaternary Carbon (ipso-C of bromo ring) |
| ~35 | Quaternary Carbon (tert-butyl) |
| ~31 | Methyl Carbons (tert-butyl) |
-
Quaternary Carbons: The spectrum will show several signals for the quaternary carbons, including the carbon attached to the bromine, the carbon attached to the tert-butyl group, and the two ipso-carbons of the biphenyl system.
-
Aromatic CH Carbons: The different electronic environments of the protonated aromatic carbons will result in distinct signals.
-
Aliphatic Carbons: The quaternary and methyl carbons of the tert-butyl group will appear in the upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation: Prepare a dilute solution of 4-Bromo-4'-tert-butylbiphenyl (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[5]
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS).[6]
-
GC Parameters:
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[6]
-
Mass Range: Scan from m/z 40 to 400.
-
Mass Spectrum Data Interpretation
The mass spectrum of 4-Bromo-4'-tert-butylbiphenyl will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.
| m/z | Relative Intensity | Assignment |
| 288/290 | ~1:1 | [M]⁺ and [M+2]⁺ Molecular Ions |
| 273/275 | ~1:1 | [M - CH₃]⁺ |
| 209 | High | [M - Br]⁺ |
| 194 | Moderate | [M - Br - CH₃]⁺ |
| 152 | Moderate | [Biphenyl]⁺ |
| 57 | High | [C(CH₃)₃]⁺ |
-
Molecular Ion Peak: The presence of two peaks of almost equal intensity at m/z 288 and 290 is a definitive indicator of a compound containing one bromine atom.
-
Fragmentation Pattern: The fragmentation is dominated by the loss of a methyl radical from the tert-butyl group to give ions at m/z 273/275. Another significant fragmentation is the loss of the bromine atom to yield an ion at m/z 209. The base peak is often the tert-butyl cation at m/z 57.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)
For solid samples like 4-Bromo-4'-tert-butylbiphenyl, the KBr pellet method is a common and effective technique.[9]
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[10]
-
Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
IR Spectrum Data Interpretation
The IR spectrum of 4-Bromo-4'-tert-butylbiphenyl will show characteristic absorption bands for the aromatic rings, the tert-butyl group, and the C-Br bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Aliphatic C-H Stretch (tert-butyl) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1365 | Strong | C-H Bend (tert-butyl) |
| ~1000 | Strong | para-Disubstituted Ring Bend |
| ~830 | Strong | C-H Out-of-plane Bend (para-disubstitution) |
| 600-500 | Medium-Strong | C-Br Stretch |
-
C-H Stretching: The spectrum will show distinct peaks for the aromatic C-H stretches above 3000 cm⁻¹ and strong aliphatic C-H stretches from the tert-butyl group below 3000 cm⁻¹.
-
Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. The strong absorption around 830 cm⁻¹ is indicative of 1,4-disubstitution on a benzene ring.
-
C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.
Conclusion
The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and unambiguous characterization of 4-Bromo-4'-tert-butylbiphenyl. Each technique offers complementary information that, when integrated, confirms the molecular structure and purity of the compound. The protocols and interpretations provided in this guide serve as a valuable resource for researchers and professionals working with this and similar chemical entities.
References
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
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Brainly. [FREE] Share the ^1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include - Brainly. [Link]
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Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]
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Purity Analysis of 4-Bromo-4'-tert-butylbiphenyl by Gas Chromatography: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 4-Bromo-4'-tert-butylbiphenyl, a key intermediate in pharmaceutical synthesis, utilizing gas chromatography (GC). The document outlines the fundamental principles of GC, a detailed experimental protocol, methodologies for impurity identification and quantification, and a robust approach to method validation in alignment with international regulatory standards. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure scientific integrity and produce reliable, reproducible results. Visual workflows and structured data tables are included to enhance clarity and practical application in a laboratory setting.
Introduction
4-Bromo-4'-tert-butylbiphenyl serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as impurities can affect the efficacy, safety, and stability of the final drug product. Therefore, a precise and reliable analytical method for determining its purity is essential for quality control throughout the drug development process.
Gas chromatography (GC) is an ideal technique for this purpose due to its high resolution, sensitivity, and applicability to volatile and semi-volatile compounds like 4-Bromo-4'-tert-butylbiphenyl. This guide details a GC method employing a Flame Ionization Detector (FID), which is renowned for its wide linear range and sensitivity to organic compounds.[1][2]
The narrative that follows is structured to provide not just a procedural outline but also the scientific rationale underpinning the methodology. This approach is intended to empower the analyst to not only execute the protocol but also to troubleshoot and adapt the method as necessary, ensuring the trustworthiness and integrity of the analytical results.
Principles of Gas Chromatography for Purity Analysis
Gas chromatography separates chemical components of a sample based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). For the analysis of 4-Bromo-4'-tert-butylbiphenyl, the choice of column and detector is critical.
-
Column Selection : A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or equivalent), is recommended.[3] This type of column separates compounds primarily based on their boiling points and is well-suited for the analysis of biphenyl derivatives.[3][4]
-
Detector Selection : The Flame Ionization Detector (FID) is the detector of choice for this application.[1][5] The FID operates by pyrolyzing the eluting compounds in a hydrogen-air flame, which produces ions.[2][6] The resulting current is proportional to the amount of organic carbon, making it an excellent detector for quantifying hydrocarbon-containing compounds.[5][6]
-
Carrier Gas : Helium or nitrogen are suitable carrier gases. Helium is often preferred for its efficiency and ability to achieve high flow rates.
Experimental Protocol: GC Analysis of 4-Bromo-4'-tert-butylbiphenyl
This section provides a detailed, step-by-step methodology for the GC analysis.
Instrumentation and Materials
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane.
-
Data Acquisition System: Chromatographic software for instrument control, data acquisition, and processing.
-
Reagents: High-purity solvents (e.g., Dichloromethane or Toluene) for sample and standard preparation.
-
Reference Standard: Well-characterized 4-Bromo-4'-tert-butylbiphenyl.
Standard and Sample Preparation
The accuracy of the results is directly dependent on the precision of the sample and standard preparation.
Step-by-Step Protocol:
-
Standard Solution Preparation (e.g., 1.0 mg/mL):
-
Accurately weigh approximately 25 mg of 4-Bromo-4'-tert-butylbiphenyl reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like dichloromethane. Sonicate if necessary to ensure complete dissolution.
-
-
Sample Solution Preparation (e.g., 1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the 4-Bromo-4'-tert-butylbiphenyl sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the same solvent used for the standard solution.
-
GC Operating Conditions
The following table summarizes the recommended starting parameters for the GC analysis. These may be optimized as needed.
| Parameter | Recommended Setting |
| Injector | |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injector Temperature | 280 °C |
| Injection Volume | 1.0 µL |
| Column | |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | |
| Initial Temperature | 150 °C, hold for 1 minute |
| Ramp Rate | 15 °C/min |
| Final Temperature | 300 °C, hold for 5 minutes |
| Detector (FID) | |
| Detector Temperature | 320 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂ or He) | 25 mL/min |
System Suitability Testing (SST)
Before sample analysis, it is crucial to verify the performance of the chromatographic system.[7][8][9] This is achieved through System Suitability Testing (SST). A standard solution is injected multiple times (typically five or six replicate injections) to assess key performance indicators.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is important for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and resolving power.[8] |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the system.[8] |
Identification and Quantification of Impurities
Potential Impurities
Impurities in 4-Bromo-4'-tert-butylbiphenyl can originate from the starting materials, by-products of the synthesis, or degradation. Common synthesis routes, such as the Friedel-Crafts alkylation of 4-bromobiphenyl, can lead to several potential impurities.[10]
Potential Impurities may include:
-
Starting Materials: Unreacted 4-bromobiphenyl and tert-butyl chloride.
-
Isomeric Impurities: 2-Bromo-4'-tert-butylbiphenyl and 3-Bromo-4'-tert-butylbiphenyl due to non-selective alkylation.
-
Poly-alkylated Species: 4-Bromo-x,x'-di-tert-butylbiphenyl.
-
By-products from side reactions.
Peak Identification
In the absence of reference standards for all potential impurities, identification is typically based on the Relative Retention Time (RRT) with respect to the main 4-Bromo-4'-tert-butylbiphenyl peak.
-
RRT = (Retention Time of Impurity) / (Retention Time of Main Peak)
Quantification
For purity analysis, the Area Percent method is commonly used. This method assumes that all compounds have a similar response in the FID.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For more accurate quantification, especially for impurities present at significant levels, the use of Relative Response Factors (RRFs) is recommended. The RRF corrects for differences in detector response between the main compound and its impurities.
Method Validation
To ensure that the analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12][13] The validation process demonstrates the reliability, accuracy, and precision of the method.[13][14]
Validation Parameters
The following parameters should be evaluated as part of the method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Interpretation and Reporting
A typical chromatogram from the analysis will show a major peak for 4-Bromo-4'-tert-butylbiphenyl and smaller peaks corresponding to any impurities. The purity is reported as the area percentage of the main peak. Any impurity exceeding a specified reporting threshold (e.g., 0.05%) should be reported with its RRT and area percentage.
Conclusion
This technical guide has detailed a comprehensive approach to the purity analysis of 4-Bromo-4'-tert-butylbiphenyl by gas chromatography. By understanding the scientific principles behind the methodology, adhering to a robust experimental protocol, and performing a thorough method validation, researchers and drug development professionals can ensure the generation of accurate and reliable data. This is fundamental to maintaining the quality and safety of pharmaceutical products. The provided framework serves as a solid foundation for the development and implementation of a GC purity method that is both scientifically sound and compliant with regulatory expectations.
Visualizations
Experimental Workflow
Caption: Workflow for GC Purity Analysis.
Method Validation Logic
Caption: Logic Flow for Method Validation.
References
- Benchchem. (n.d.). Reaction of 1-Bromo-4-tert-butylcyclohexane with Potassium tert-butoxide.
- CliniChrom. (n.d.). The Analysis of 4-Tertiair Butyl Catechol (TBC) in Butadiene with the DVLS LGI Injector.
- Shimadzu. (n.d.). Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010.
- Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
- Peak Scientific. (2019). How does a Flame Ionization Detector FID work?
- Agilent Technologies. (n.d.). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s.
- U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
- UC Berkeley. (2014). The Friedel-Crafts Reaction.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- SCION Instruments. (n.d.). Determination of Brominated Flame Retardants by Gas Chromatography.
- SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector.
- U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- Phenomenex. (2025). GC with Flame Ionization Detector (FID): Applications and Considerations.
- ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
- U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening.
- Shimadzu. (n.d.). Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identification and.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- IvyPanda. (2024). Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction Report.
- HZDR. (2016). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process.
- Agilent Technologies. (n.d.). Evaluating System Suitability - CE, GC, LC and A/D ChemStation.
- Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.
- ResearchGate. (2025). Gas Chromatography, INSTRUMENTAL METHODS OF ANALYSIS UNIT -IV.
- Agilent Technologies. (2020). GC Detector Design & Troubleshooting- Flame Ionization (FID) theory basics & gas flows.
- PubMed Central. (n.d.). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry.
- gmp-compliance.org. (2014). System Suitability for USP Methods - USP's Future Expectations.
- alwsci. (2025). Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography.
- International Council for Harmonisation. (n.d.). Quality Guidelines - ICH.
- YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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- 15. agilent.com [agilent.com]
An In-depth Technical Guide to 4-Bromo-4'-tert-butylbiphenyl: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-tert-butylbiphenyl is a valuable bifunctional organic compound characterized by a biphenyl core structure. This molecular scaffold is of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 4-position provides a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. Simultaneously, the tert-butyl group at the 4'-position imparts increased solubility in organic solvents and can introduce steric hindrance, influencing the conformational properties of derivative molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of 4-Bromo-4'-tert-butylbiphenyl, offering field-proven insights for its effective utilization in research and development.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of 4-Bromo-4'-tert-butylbiphenyl is fundamental to its application. Key identifying information and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 4-Bromo-4'-tert-butylbiphenyl | Thermo Scientific Chemicals |
| CAS Number | 162258-89-1 | Thermo Scientific Chemicals |
| Molecular Formula | C₁₆H₁₇Br | Thermo Scientific Chemicals |
| Molecular Weight | 289.21 g/mol | Thermo Scientific Chemicals |
| Melting Point | 140-143 °C | Thermo Scientific Chemicals |
| Boiling Point | 152 °C at 2 mmHg | Thermo Scientific Chemicals |
| Appearance | White to light yellow powder/crystal | TCI Chemicals |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings and a singlet for the tert-butyl group. The aromatic region will display a set of doublets, reflecting the para-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the quaternary carbons, the aromatic carbons, and the carbons of the tert-butyl group.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with the molecular ion peak (M+) and the M+2 peak having nearly equal intensities.
Synthesis of 4-Bromo-4'-tert-butylbiphenyl
There are two primary and logically sound synthetic routes to 4-Bromo-4'-tert-butylbiphenyl, starting from commercially available precursors. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Electrophilic Bromination of 4-tert-butylbiphenyl
This is often the more direct approach. The tert-butyl group is a moderately activating, ortho-, para-directing group. Due to the steric hindrance of the tert-butyl group, the incoming electrophile (bromine) will predominantly add to the para position of the unsubstituted phenyl ring.
Thermochemical Properties of tert-Butylbiphenyl Compounds
This guide serves as a technical reference for the thermochemical characterization and application of tert-butylbiphenyls, with a specific focus on their role as phase-change materials and Liquid Organic Hydrogen Carriers (LOHCs).
Technical Guide & Whitepaper
Executive Summary
The alkylation of biphenyl with bulky tert-butyl groups creates a class of compounds where steric hindrance and electronic effects dramatically alter phase behavior and chemical stability. While 4-tert-butylbiphenyl (4-TBB) and 4,4'-di-tert-butylbiphenyl (4,4'-DTBB) are the thermodynamically favored products, their utility extends beyond simple intermediates. They are increasingly scrutinized as Liquid Organic Hydrogen Carriers (LOHCs) , where the tert-butyl group acts as a "spectator" moiety—modifying melting points and vapor pressure without participating in the hydrogenation cycles that store energy.
This guide provides a rigorous analysis of their thermochemical landscape, synthesis protocols, and application in hydrogen storage.
Molecular Architecture & Isomerism
The position of the tert-butyl group is not merely structural; it is the primary determinant of the compound's enthalpy of formation and physical state.
The Steric Imperative
In biphenyl systems, the twist angle between the two phenyl rings dictates conjugation and stability.
-
4-Isomers (Para): The tert-butyl group is distal to the ring-ring bond. This minimizes steric clash between the rings, allowing for a more planar, crystalline structure. Consequently, 4-TBB and 4,4'-DTBB are solids at room temperature with higher enthalpies of fusion.
-
3-Isomers (Meta): These are kinetically accessible but thermodynamically less stable than the para isomers. Data for 3-TBB is scarce in literature because it rapidly isomerizes to the 4-position under the Lewis Acid conditions used for synthesis.
-
2-Isomers (Ortho): Highly unstable. The bulky tert-butyl group at the ortho position forces the biphenyl rings into a perpendicular arrangement (twist angle ~90°), breaking conjugation and significantly raising the internal energy (Enthalpy of Formation,
).
Synthesis Pathway (Friedel-Crafts)
The synthesis is controlled by thermodynamics. Under equilibrium conditions (high temp, strong Lewis acid), the mixture funnels toward the 4,4'-isomer.
Figure 1: Friedel-Crafts alkylation pathway. The steric bulk of the tert-butyl group drives the reaction toward the para (4-) position, avoiding the ortho positions.[1]
Thermochemical Data Landscape
The following data aggregates critical values derived from combustion calorimetry and transpiration methods. The 4-isomer is the reference standard due to its high purity availability.
Representative Thermophysical Properties
| Property | 4-tert-butylbiphenyl (4-TBB) | 4,4'-di-tert-butylbiphenyl (4,4'-DTBB) | Method of Determination |
| Physical State (298 K) | Solid (Crystalline) | Solid (Powder) | Visual / DSC |
| Melting Point ( | 52 - 54 °C | 126 - 129 °C | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Fusion ( | ~18.5 kJ/mol | ~24.2 kJ/mol | DSC Integration |
| Boiling Point ( | ~305 °C (at 1 atm) | ~360 °C (extrapolated) | Transpiration Method |
| Enthalpy of Sublimation ( | 95.4 ± 1.2 kJ/mol | 115.8 ± 2.1 kJ/mol | Knudsen Effusion / Transpiration |
| Vapor Pressure (298 K) | Static Method (Capacitance Gauge) |
Critical Insight: The low vapor pressure of 4,4'-DTBB makes it an excellent candidate for high-temperature heat transfer fluids, but its high melting point (126°C) requires eutectic mixing (e.g., with biphenyl or diphenyl oxide) to be pumpable in LOHC systems.
Experimental Methodologies
To validate the properties of synthesized tert-butylbiphenyls, two primary protocols are required: Combustion Calorimetry (for energy content) and the Transpiration Method (for volatility).
Protocol A: Static-Bomb Combustion Calorimetry
Used to determine the Standard Enthalpy of Formation (
-
Pelletization: Compress the solid 4-TBB sample (~0.5 g) into a pellet. If the sample is volatile, enclose it in a Mylar or polyethylene ampoule of known mass.
-
Bomb Preparation: Place the pellet in a platinum crucible within the combustion bomb. Add 1.00 mL of deionized water to the bomb (to dissolve NO
and form HNO ). -
Pressurization: Purge and fill the bomb with high-purity Oxygen (3.04 MPa).
-
Ignition: Fire the bomb in an isoperibolic calorimeter at
K. -
Correction: Measure the energy equivalent of the calorimeter using Benzoic Acid standard. Apply Washburn corrections to account for standard states (converting bomb conditions to standard pressure).
-
Calculation:
Protocol B: Transpiration Method
Used to determine Vapor Pressure (
This method is superior to simple ebulliometry for low-volatility compounds like tert-butylbiphenyls.
-
Saturation: A carrier gas (N
or He) is passed through a U-tube containing the sample thermostated at a specific temperature ( ). -
Equilibrium: The flow rate must be optimized (typically 2–10 mL/min) to ensure the gas is fully saturated with sample vapor but without transporting aerosols.
-
Collection: The saturated gas passes into a cold trap (condenser) where the sample solidifies/liquefies.
-
Quantification: The mass of the collected sample (
) is determined by GC-FID or micro-balance after a set time ( ). -
Derivation:
Plot vs . The slope yields .
Figure 2: Workflow for the Transpiration Method. Accurate control of flow rate is critical to ensure thermodynamic equilibrium.
Applied Thermodynamics: LOHC Systems
Liquid Organic Hydrogen Carriers (LOHCs) store hydrogen by chemically bonding it to an aromatic backbone.
The "Spectator" Role
In the hydrogenation of tert-butylbiphenyl, the biphenyl core is the active storage site. The tert-butyl group does not hydrogenate under typical LOHC conditions (Ru or Pt catalysts, 150-200°C).
-
Storage Capacity: The presence of the heavy tert-butyl group lowers the gravimetric storage density (wt% H2) compared to unsubstituted biphenyl.
-
Benefit: The alkyl group suppresses the melting point of the hydrogenated product (bicyclohexyl derivative), keeping the system liquid over a wider range, which is vital for pumping in winter conditions.
The H2 Storage Cycle
The cycle involves the reversible hydrogenation of the aromatic rings to aliphatic rings.
Reaction:
-
Hydrogenation (Exothermic):
kJ/mol per H . Releases useful heat. -
Dehydrogenation (Endothermic): Requires heat input (~300°C).
Figure 3: The LOHC Cycle. The tert-butyl group remains intact, serving to lower the melting point of the carrier fluid.
Safety & Handling (SDS Highlights)
While 4-TBB and 4,4'-DTBB are not classified as highly toxic, standard precautions for organic solids apply.
-
GHS Classification: Not a hazardous substance according to GHS/CLP in many jurisdictions, but often treated as Skin Irrit. 2 or Eye Irrit. 2 in bulk handling.
-
Thermal Hazards: Decomposition releases acrid smoke and irritating vapors.[2][3][4]
-
Ecological: Low water solubility implies potential for bioaccumulation; avoid release into water courses.
References
-
Verevkin, S. P., et al. (2010). "Thermochemical studies of 4-tert-butylbiphenyl and 4,4′-di-tert-butylbiphenyl." The Journal of Chemical Thermodynamics.
-
NIST Chemistry WebBook. "4,4'-di-tert-Butylbiphenyl Thermochemical Data."[5] National Institute of Standards and Technology.
-
Teichmann, D., et al. (2011). "A future energy supply based on Liquid Organic Hydrogen Carriers (LOHC)." Energy & Environmental Science.
-
PubChem. "4-tert-Butylbiphenyl Compound Summary."[6] National Library of Medicine.
-
Ribeiro da Silva, M. A. V., et al. (2000). "Enthalpies of combustion, formation, and sublimation of tert-butyl-substituted biphenyls."[7] The Journal of Chemical Thermodynamics.
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Methodological & Application
Application Note: High-Purity Isolation of 4-Bromo-4'-tert-butylbiphenyl via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 4-Bromo-4'-tert-butylbiphenyl, a key intermediate in organic synthesis, particularly for functional materials like liquid crystals and polymers.[1][2] The methodology centers on the use of automated flash column chromatography with a silica gel stationary phase. We will delve into the rationale behind the selection of chromatographic parameters, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the principles of solid loading for enhanced resolution. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reproducible method for obtaining high-purity 4-Bromo-4'-tert-butylbiphenyl.
Introduction: The Purification Challenge
4-Bromo-4'-tert-butylbiphenyl is a biphenyl derivative characterized by its reactive bromine group and a bulky tert-butyl substituent that enhances solubility and structural stability.[1] It is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.[3][4] While effective, these synthetic routes often yield a crude product containing a mixture of unreacted starting materials, homocoupled byproducts (e.g., 4,4'-di-tert-butylbiphenyl), and residual catalyst.[5] The presence of these impurities can significantly hinder downstream applications, necessitating a reliable purification strategy.
Column chromatography is a powerful and widely applicable technique for the separation and purification of organic compounds.[6][7] This application note will focus on normal-phase flash column chromatography, which is ideally suited for the separation of moderately non-polar compounds like 4-Bromo-4'-tert-butylbiphenyl.
Physicochemical Properties of 4-Bromo-4'-tert-butylbiphenyl
A thorough understanding of the target molecule's properties is fundamental to designing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇Br | [8] |
| Molecular Weight | 289.22 g/mol | [8] |
| Appearance | White to light yellow crystalline powder | [8] |
| Melting Point | 141.0 to 145.0 °C | [8] |
| Solubility | Soluble in toluene, dichloromethane, ethyl acetate | [8] |
| Polarity | Moderately non-polar | Inferred |
Principles of Chromatographic Separation
The separation in this protocol is based on the principle of adsorption chromatography.[7] The stationary phase, silica gel, is a highly polar adsorbent. The mobile phase, a mixture of non-polar and moderately polar solvents, flows through the column, carrying the components of the mixture with it.[9] Separation is achieved due to the differential partitioning of the components between the stationary and mobile phases.
-
Less polar compounds , such as the desired product and any non-polar byproducts (e.g., 4,4'-di-tert-butylbiphenyl), will have a weaker affinity for the polar silica gel and will be eluted more quickly by the non-polar mobile phase.
-
More polar impurities , such as unreacted starting materials or polar byproducts, will adsorb more strongly to the silica gel and will elute more slowly.
Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development
Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[7] TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on the column.
Objective:
To identify a mobile phase composition that provides good separation between 4-Bromo-4'-tert-butylbiphenyl and its major impurities, with a target Retention Factor (Rƒ) of 0.25 - 0.35 for the desired product. This Rƒ range typically translates well to preparative column chromatography, ensuring adequate separation without excessively long elution times.
Protocol for TLC Analysis:
-
Prepare TLC Plates: Use commercially available silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the crude 4-Bromo-4'-tert-butylbiphenyl in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved crude mixture onto the baseline of the TLC plate.
-
Developing Solvent Systems: Prepare a series of developing solvents with varying ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate).
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate and visualize the separated spots. As 4-Bromo-4'-tert-butylbiphenyl is an aromatic compound, it can be readily visualized under a UV lamp (254 nm).[10] Alternatively, staining with potassium permanganate can be used, which is a good general stain for organic compounds.[10]
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Interpreting TLC Results:
| Solvent System (Hexanes:Ethyl Acetate) | Observed Rƒ of Product | Comments |
| 98:2 | ~0.50 | Too high, poor separation from non-polar impurities. |
| 95:5 | ~0.30 | Optimal for column separation. |
| 90:10 | ~0.15 | Too low, will lead to long retention times and band broadening. |
Based on the TLC analysis, a mobile phase of 95:5 Hexanes:Ethyl Acetate is selected for the initial column chromatography. A gradient elution may be employed to improve separation and reduce run time.
Experimental Workflow for Purification
The following diagram illustrates the comprehensive workflow for the purification of 4-Bromo-4'-tert-butylbiphenyl.
Caption: Workflow for the purification of 4-Bromo-4'-tert-butylbiphenyl.
Detailed Protocol: Automated Flash Column Chromatography
This protocol is designed for an automated flash chromatography system.
Materials and Equipment:
-
Crude 4-Bromo-4'-tert-butylbiphenyl
-
Silica gel (for solid loading)
-
Pre-packed silica gel column (appropriate size for the amount of crude material)
-
Automated flash chromatography system
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel 60 F₂₅₄)
-
Test tubes for fraction collection
-
Rotary evaporator
Step-by-Step Protocol:
-
Sample Preparation (Solid Loading):
-
Dissolve the crude 4-Bromo-4'-tert-butylbiphenyl in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add silica gel to the solution (approximately 2-3 times the mass of the crude product).
-
Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained. This ensures that the sample is evenly distributed on the silica gel.[6]
-
-
Column Preparation:
-
Select a pre-packed silica gel column appropriate for the scale of the purification.
-
Install the column on the automated flash chromatography system.
-
Equilibrate the column with the initial mobile phase (95:5 Hexanes:Ethyl Acetate) until a stable baseline is achieved.
-
-
Elution Program (Gradient Elution):
-
A gradient elution is recommended to achieve a balance between good separation and a reasonable run time.[11][12]
-
Segment 1: 0-2 column volumes (CVs) - Isocratic elution with 95:5 Hexanes:Ethyl Acetate.
-
Segment 2: 2-12 CVs - Linear gradient from 95:5 to 85:15 Hexanes:Ethyl Acetate. This will help to elute the less polar impurities first, followed by the product.
-
Segment 3: 12-15 CVs - Isocratic elution with 85:15 Hexanes:Ethyl Acetate to elute any remaining, more polar impurities.
-
-
Fraction Collection:
-
Set the fraction collector to collect fractions based on the UV detector signal. Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product. Spot the crude mixture, the pure product fractions, and any impurity fractions on the same TLC plate for comparison.
-
Combine the fractions containing the pure 4-Bromo-4'-tert-butylbiphenyl.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a white to light yellow solid.[8]
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., GC-MS, ¹H NMR, melting point). A purity of >98.0% (by GC) is typically expected.[8]
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Hexanes and ethyl acetate are flammable. Avoid open flames and sources of ignition.
-
Refer to the Safety Data Sheet (SDS) for 4-Bromo-4'-tert-butylbiphenyl and all solvents used for detailed safety information.[13]
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase. | Re-optimize the solvent system using TLC. Consider a shallower gradient. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the percentage of ethyl acetate in the mobile phase. |
| Product Elutes Too Slowly | Mobile phase is not polar enough. | Increase the percentage of ethyl acetate in the mobile phase. |
| Streaking on TLC Plate | Sample is too concentrated. | Dilute the sample before spotting. |
| Sample is acidic or basic. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[15] |
Conclusion
This application note provides a robust and reproducible method for the purification of 4-Bromo-4'-tert-butylbiphenyl using automated flash column chromatography. By following the detailed protocols for TLC method development, solid loading, and gradient elution, researchers can consistently obtain a high-purity product suitable for a wide range of downstream applications. The principles and techniques described herein can also be adapted for the purification of other similar organic compounds.
References
-
X-Chemic (n.d.). 4-Bromo-4′-tert-butylbiphenyl CAS 162258-89-1. Retrieved from [Link]
-
Wikipedia. (2023, October 29). 4-tert-Butylphenol. Retrieved from [Link]
-
Scribd. (n.d.). Suzuki Coupling of 4-Acetylbiphenyl. Retrieved from [Link]
-
Geshem. (n.d.). The Role of 4-Bromo-4'-tert-butylbiphenyl in Modern Polymer Science. Retrieved from [Link]
-
Jasperse, J. (n.d.). Column, Combiflash, and TLC. Chem 355. Retrieved from [Link]
-
LCGC International. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
LCGC International. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Bell, D. S. (2017). Evaluation of retention and selectivity using biphenyl stationary phases. LCGC North America, 35(6), 376-383. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
Advion. (n.d.). Analysis of 4-Aminobiphenyl and 4-Bromoanilin on reversed phase TLC using TLC/MS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling. Retrieved from [Link]
-
Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]
-
San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Chapter 7 Lab Overview and Background Information. Retrieved from [Link]
-
Chromtech. (n.d.). Chromatography Products. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Stanford University. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Isocratic v. Gradient. Retrieved from [Link]
-
CliniChrom. (n.d.). The Analysis of 4-Tertiair Butyl Catechol (TBC) in Butadiene with the DVLS LGI Injector. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
YouTube. (2020, October 1). How to Pack Your Own Silica Gel Cartridges for Automated Flash Purification WITHOUT Spending $1200. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
Sources
- 1. China 4-Bromo-4′-tert-butylbiphenyl CAS 162258-89-1 Manufacturer and Supplier | Starsky [starskychemical.com]
- 2. nbinno.com [nbinno.com]
- 3. scribd.com [scribd.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. columbia.edu [columbia.edu]
- 8. 4-Bromo-4'-tert-butylbiphenyl | 162258-89-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. biotage.com [biotage.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. Chromatography [chem.rochester.edu]
Application Note: Palladium-Catalyzed Cross-Coupling with 4-Bromo-4'-tert-butylbiphenyl
[1][2][3]
Introduction & Substrate Profile
4-Bromo-4'-tert-butylbiphenyl (CAS: 162258-89-1) is a "privileged" building block in the synthesis of advanced organic materials and pharmaceutical intermediates.[1][2][3] Its biphenyl core provides a rigid pi-conjugated scaffold, while the tert-butyl group serves two critical functions:[2]
-
Solubility Handle: It prevents π-π stacking aggregation, significantly improving solubility in non-polar organic solvents (toluene, hexanes, THF) compared to the unsubstituted biphenyl analog.[1][2][3]
-
Crystallinity: It often imparts favorable crystallization properties to the final product, essential for purification and solid-state characterization.[1][2][3]
However, the hydrophobicity of the tert-butyl group presents specific challenges in standard aqueous-organic biphasic cross-coupling conditions.[1][2] This guide details optimized protocols to overcome these solubility mismatches and maximize yield.
Physical Properties & Handling
| Property | Data | Implication for Protocol |
| Molecular Weight | 289.22 g/mol | Standard stoichiometry calculations.[1][2][3] |
| Melting Point | 141.0 – 145.0 °C | Solid at RT; easy to weigh/handle.[1][2][3] |
| Solubility | High: Toluene, THF, DCMLow: MeOH, Water, DMSO | Avoid pure aqueous or highly polar solvent systems.[2][3] Use Toluene or Dioxane.[1][2][3] |
| Reactivity | Aryl Bromide (Para-subst.)[1][2][3] | Highly reactive to Pd(0); oxidative addition is facile.[1][2][3] |
Mechanistic Insight: The Catalytic Cycle
Understanding the catalytic cycle is vital for troubleshooting.[1][2][3] For this substrate, the Oxidative Addition step is generally fast due to the aryl bromide nature.[3] The rate-determining step is often Transmetallation (in Suzuki) or Reductive Elimination (in sterically crowded Buchwald couplings).[1][2][3]
Visualization: General Pd-Catalyzed Cross-Coupling Cycle
The following diagram illustrates the generic pathway, highlighting where the tert-butyl lipophilicity impacts the process (specifically in the ligand interaction and solvent cages).
Figure 1: Generalized catalytic cycle for Palladium cross-coupling. The lipophilic nature of the substrate requires non-polar solvation shells during the Oxidative Addition and Reductive Elimination phases.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2]
This protocol is optimized for coupling 4-Bromo-4'-tert-butylbiphenyl with aryl boronic acids to create extended pi-conjugated systems (e.g., terphenyls for OLEDs).[1][2][3]
Reagent Selection Logic
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is recommended over Pd(PPh₃)₄.[1][2][3] The bidentate dppf ligand prevents catalyst decomposition at the elevated temperatures required for bulky substrates.[1][2][3]
-
Solvent: Toluene/Water (4:1) .[1][2][3] Toluene dissolves the lipophilic bromide perfectly, while water dissolves the inorganic base.[2][3] Ethanol is excluded to prevent solubility crashes of the starting material.[1][2][3]
Step-by-Step Procedure
-
Preparation:
-
Solvent Addition & Degassing:
-
Reaction:
-
Workup:
-
Purification:
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2]
Used for synthesizing triarylamines (Hole Transport Materials).[1][2][3] The steric bulk of the tert-butyl group is remote, but the hydrophobicity dictates the use of specific phosphine ligands.
Reagent Selection Logic
-
Catalyst System: Pd₂(dba)₃ (source of Pd(0)) + XPhos or RuPhos .[1][2][3]
-
Base: NaOtBu (Sodium tert-butoxide).[1][2][3] Strong base, soluble in toluene.[1][2][3]
-
Solvent: Anhydrous Toluene .[1][2][3] Strictly anhydrous conditions are required to prevent hydrodehalogenation.[1][2][3]
Workflow Visualization
Figure 2: Workflow for Buchwald-Hartwig Amination.[1][2][5]
Step-by-Step Procedure
-
Inert Atmosphere Setup:
-
Reagent Loading:
-
Reaction:
-
Workup:
-
Purification:
Troubleshooting & Optimization (E-E-A-T)
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or poor solubility of base.[1][2][3] | Switch base to K₃PO₄; ensure vigorous stirring (1000 rpm) to maximize phase transfer. |
| Homocoupling (Ar-Ar) | Oxygen presence during setup.[1][2][3] | Freeze-Pump-Thaw degas the solvent; increase ligand loading.[1][2][3] |
| Hydrodehalogenation (Ar-H) | Reaction ran too long or solvent "wet".[1][2][3] | Use strictly anhydrous toluene; reduce reaction time; lower temperature to 80°C. |
| Product "Oiling Out" | tert-butyl group prevents lattice formation.[1][2][3] | Use Methanol or Acetonitrile as an anti-solvent for precipitation.[1][2][3] |
Expert Tip: Monitoring
Because the tert-butyl group is non-polar, Reverse Phase HPLC (C18) might show very long retention times.[1][2][3]
Safety & References
Safety Considerations
-
4-Bromo-4'-tert-butylbiphenyl: Irritant to eyes and skin.[1][2][3] Avoid inhalation of dust.[1][2][3]
-
Palladium Catalysts: Potential sensitizers.[1][2][3] Handle in a fume hood.
-
Solvents: Toluene is reproductive toxin; use appropriate PPE.[1][2][3]
References
Sources
- 1. 4-tert-Butylbiphenyl | C16H18 | CID 137120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 3. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. CN105273009A - Synthetic method used for preparing bis(tri-tert-butylphosphine) palladium (O) - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing temperature for 4-Bromo-4'-tert-butylbiphenyl synthesis
Technical Support Center: Synthesis of 4-Bromo-4'-tert-butylbiphenyl
Ticket Context: Optimization of Reaction Temperature for Regioselective Bromination Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: 4-Bromo-4'-tert-butylbiphenyl (CAS: 162258-89-1)[1]
Executive Summary: The Thermodynamics of Selectivity
The synthesis of 4-Bromo-4'-tert-butylbiphenyl is a classic exercise in controlling Electrophilic Aromatic Substitution (EAS) .[1] You are starting with 4-tert-butylbiphenyl and introducing a bromine atom.[1][2][3]
The core challenge is Regioselectivity vs. Reactivity .
-
The Goal: Brominate exclusively at the 4'-position (para to the biphenyl linkage on the unsubstituted ring).
-
The Trap: High temperatures promote polybromination (forming 2,4'-dibromo or 4,4'-dibromo species if the t-butyl group is lost/migrated, though rare) or ortho-substitution (2'-position).[1]
Temperature is your primary lever for controlling the kinetic vs. thermodynamic outcome.[1] This guide replaces trial-and-error with mechanistic certainty.
Module 1: The Reaction Mechanism & Temperature Logic
The reaction proceeds via the formation of a sigma complex (arenium ion). The tert-butyl group is bulky and electron-donating.[1] It activates the ring it is attached to, but the para position (4) is blocked. The phenyl substituent (the other ring) is also an ortho/para director.
Why 4'? The 4'-position is electronically activated by resonance from the first ring and is sterically the least hindered position.[1]
Visualizing the Pathway (DOT Diagram)
Figure 1: Reaction pathway showing the divergence between the desired product and temperature-dependent impurities.
Module 2: Optimization Matrix (Temperature vs. Outcome)
Use this table to diagnose your current results and adjust your setpoint.
| Temperature Zone | Reaction Behavior | Primary Risk | Recommended For |
| Cryogenic (-20°C to -5°C) | Slow / Stalled. Solubility of 4-tert-butylbiphenyl in DCM/CHCl3 decreases significantly.[1] | Incomplete conversion. Catalyst precipitation.[1] | Not recommended unless using highly reactive catalysts.[1] |
| Target Zone (0°C to 5°C) | Optimal. High regioselectivity for 4'-position.[1] Rate is manageable; exotherm is controllable. | None, provided addition rate is slow. | Standard Production. |
| Ambient (20°C to 25°C) | Fast. Good solubility. | 2-5% formation of 2'-bromo isomer.[1] Risk of slight polybromination if stoichiometry is not precise.[1] | Quick screening; Rough synthesis.[1] |
| Elevated (> 40°C) | Aggressive. | Critical Failure. Formation of di-bromo species.[1] Potential for benzylic bromination (radical pathway) if light is present.[1] | Avoid. |
Module 3: Troubleshooting Guides (Q&A)
Scenario A: "I am seeing >5% of a di-bromo impurity by GC/HPLC."
-
Root Cause: The reaction temperature spiked during the addition of Bromine (
). The reaction is exothermic.[1] If the temperature crosses 25°C locally (at the addition site), the product (4-bromo-4'-tert-butylbiphenyl) competes with the starting material for the remaining .[1] -
Solution:
-
Cool the reactor to 0°C before addition.
-
Dilute the
in the reaction solvent (DCM) before adding.[1] -
Protocol Adjustment: Slow the addition rate. Ensure the internal temperature never exceeds 5°C.
-
Scenario B: "The reaction stalls at 80% conversion."
-
Root Cause: Likely catalyst deactivation or temperature too low for the final turnover.[1]
-
Solution:
Scenario C: "My product is colored (Red/Brown) after workup."
-
Root Cause: Residual free bromine or iron salts.[1]
-
Solution:
Module 4: Validated Experimental Protocol
Objective: Synthesis of 4-Bromo-4'-tert-butylbiphenyl (10g Scale) Standard: Purity >98% (GC), Yield >85%
Reagents:
-
Bromine (
) (1.05 eq)[1] -
Iron Powder (Fe) or
(0.05 eq) - Catalyst[1] -
Dichloromethane (DCM) - Solvent (Anhydrous preferred)[1]
Step-by-Step Workflow:
-
Setup: Charge a 3-neck round bottom flask with 4-tert-butylbiphenyl and DCM (5 mL per gram of substrate). Add the Iron catalyst.[1][5]
-
Checkpoint: Ensure the system is under an inert atmosphere (
or Ar) to prevent moisture from deactivating the Lewis Acid.
-
-
Cooling: Submerge the flask in an ice/water bath. Allow internal temperature to reach 0-2°C .
-
Addition (The Critical Step): Add the Bromine (diluted 1:1 in DCM) dropwise via an addition funnel.[1]
-
Control: Adjust rate so internal temp stays < 5°C .
-
Visual: Evolution of HBr gas (white fumes) indicates initiation.[1]
-
-
Digestion: After addition, stir at 0°C for 30 minutes. Then, remove the ice bath and allow to warm to 20°C over 1 hour.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1) or GC.[1] Look for the disappearance of the starting material peak.
-
Quench: Pour mixture into ice water containing 10% Sodium Thiosulfate.
-
Workup: Separate layers. Wash organic layer with water, then Brine.[1] Dry over
.[1] -
Purification: Recrystallization from Ethanol or Methanol is usually sufficient.[1]
Troubleshooting Logic Flow (DOT Diagram)
Figure 2: Decision tree for reaction monitoring and corrective actions.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine?
A: Yes, but the mechanism changes slightly.[1] NBS is often used for benzylic bromination (radical pathway).[1] To use NBS for aromatic bromination, you must exclude light and use a strong acid catalyst (like
Q2: Why is my yield lower when I run the reaction at -78°C? A: At -78°C, the solubility of 4-tert-butylbiphenyl in DCM is poor, leading to heterogeneous conditions. Furthermore, the activation energy for the formation of the sigma complex may not be met efficiently, stalling the reaction.
Q3: Is the tert-butyl group stable under these conditions? A: Generally, yes.[1] However, under highly acidic conditions and high temperatures (>50°C), a retro-Friedel-Crafts alkylation (de-tert-butylation) can occur.[1] Keeping the temperature below 25°C preserves the tert-butyl group integrity.[1]
References
-
PubChem. (2025).[1][6][7] 4-Bromo-4'-tert-butylbiphenyl Compound Summary. National Center for Biotechnology Information.[1] [Link][1]
-
Organic Syntheses. (1951).[1] 4,4'-Dibromobiphenyl (Procedure for general biphenyl bromination). Organic Syntheses, Coll. Vol. 3, p.209. [Link]
- Smith, K., et al. (2007). Regioselective bromination of activated aromatic compounds. Journal of Organic Chemistry. (Contextual grounding for para-selectivity in substituted benzenes).
Sources
- 1. 4-Bromo-4'-(diphenylamino)biphenyl | C24H18BrN | CID 11315550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. China 4-Bromo-4′-tert-butylbiphenyl CAS 162258-89-1 Manufacturer and Supplier | Starsky [starskychemical.com]
- 3. nbinno.com [nbinno.com]
- 4. 4,4'-DI-TERT-BUTYLBIPHENYL | 1625-91-8 [chemicalbook.com]
- 5. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 6. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-tert-Butylbiphenyl | C16H18 | CID 137120 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing di-substitution in Friedel-Crafts alkylation of biphenyl
Technical Support & Troubleshooting Center
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Preventing Di-substitution in Friedel-Crafts Alkylation of Biphenyl
The Core Conflict: Why Di-substitution Happens
The "Runaway" Mechanism In Friedel-Crafts (F-C) alkylation, the product is your enemy. The introduction of an alkyl group (e.g., ethyl, isopropyl) onto the biphenyl ring creates an electron-donating effect via hyperconjugation and induction.
-
Reactant: Biphenyl (Activated by phenyl group).
-
Product: 4-Alkylbiphenyl (More activated than biphenyl).
Because the product is more nucleophilic than the starting material, the electrophile preferentially attacks the product, leading to 4,4'-dialkylbiphenyl (and poly-alkylated species).
Visualizing the Kinetic Trap
The following diagram illustrates the diverging pathways between uncontrolled alkylation and the self-limiting acylation route.
Figure 1: Kinetic competition between direct alkylation (runaway reaction) and acylation-reduction (self-limiting).
Troubleshooting Guide (Ticket System)
Use this section to diagnose your specific experimental failure.
Ticket #001: "I cannot separate the mono-product from the di-product."
-
Diagnosis: You are operating under Direct Alkylation conditions without sufficient steric or stoichiometric control. The boiling points of 4-alkyl and 4,4'-dialkylbiphenyl are often too close for standard distillation.
-
Immediate Fix: Switch to Friedel-Crafts Acylation . The acyl group (R-C=O) is electron-withdrawing.[1][2] It deactivates the ring, preventing a second attack.[3][4]
-
Protocol: React Biphenyl + Acetyl Chloride
4-Acetylbiphenyl. -
Follow-up: Reduce using Wolff-Kishner (Hydrazine/KOH) or Clemmensen (Zn-Hg/HCl).[1]
-
-
Reference: This is the industry-standard "blocking" strategy for mono-selectivity [1][2].
Ticket #002: "I must use direct alkylation, but yields are low."
-
Diagnosis: Stoichiometry error.
-
Solution: You must use the "Dilution Principle."
-
Ratio: Use Biphenyl in 5:1 to 10:1 excess relative to the alkyl halide.
-
Recovery: Biphenyl is easy to recover via crystallization or distillation due to the large MW difference from the alkylated product.
-
Effect: Statistically, the electrophile is far more likely to encounter unreacted biphenyl than the scarce product molecules.
-
Ticket #003: "I am seeing significant isomerization (3-alkyl vs 4-alkyl)."
-
Diagnosis: Thermodynamic control is overtaking kinetic control.
-
Cause: Reaction temperature is too high, or the acid catalyst is too strong (causing reversible alkylation/rearrangement).
-
Solution:
-
Lower Temperature: Run at 0°C – 20°C.
-
Switch Catalyst: Move from
to a shape-selective Zeolite (H-Mordenite or H-Beta) . The pore structure of H-Mordenite (6.5 × 7.0 Å) sterically hinders the formation of the bulkier meta-isomers and restricts the transition state for di-substitution [3][4].
-
Recommended Protocols
Method A: The "High Purity" Route (Acylation-Reduction)
Best for: Drug intermediates requiring >99% regioselectivity.
Step 1: Acylation
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Solvent: Dichloromethane (DCM) or Nitrobenzene (moderates catalyst activity).
-
Reagents: Biphenyl (1.0 eq), Acetyl Chloride (1.1 eq),
(1.2 eq). -
Addition: Dissolve biphenyl in DCM. Add Acetyl Chloride.[2][3][5] Cool to 0°C. Add
portion-wise over 30 mins. -
Quench: Pour onto ice/HCl mixture. (Caution: Exothermic).
-
Result: 4-Acetylbiphenyl (Solid, easy to recrystallize).
Step 2: Wolff-Kishner Reduction
-
Reagents: 4-Acetylbiphenyl, Hydrazine hydrate (excess), KOH, Diethylene glycol (solvent).
-
Process: Reflux at 180-200°C.
-
Mechanism: Hydrazone formation
Base-catalyzed extrusion 4-Ethylbiphenyl.
Method B: The "Process Scale" Route (Zeolite Catalysis)
Best for: Large-scale synthesis where step-count matters more than absolute yield.
Protocol:
-
Catalyst: H-Mordenite (SiO2/Al2O3 ratio ~15-20). Note: Calcination at 500°C for 4h prior to use is critical to remove moisture.
-
Stoichiometry: Biphenyl (4.0 eq) : Alkylating Agent (1.0 eq).
-
Conditions: 150°C - 200°C in an autoclave (if using propylene/ethylene gas) or reflux (if using liquid alkyl halide).
-
Why it works: The zeolite channels are "traffic controlled." The bulky 4,4'-dialkylbiphenyl diffuses much slower than the mono-product, preventing further reaction within the pores (Shape Selectivity) [3][5].
Data & Comparison
| Feature | Direct Alkylation ( | Zeolite Catalysis (H-Mordenite) | Acylation-Reduction |
| Mono-Selectivity | Poor (<50%) | Good (70-85%) | Excellent (>98%) |
| Di-substitution | High (Major byproduct) | Low (Restricted by pores) | None (Deactivated) |
| Atom Economy | High | High | Lower (2 steps) |
| Workup Safety | Hazardous (Al quench) | Safe (Filtration) | Hazardous (Hydrazine) |
| Isomer Purity | Mix of ortho/para | Mostly para (4-) | Exclusively para (4-) |
Decision Logic (Workflow)
Use this logic flow to select your experimental path.
Figure 2: Decision matrix for selecting the appropriate synthetic strategy based on purity requirements and resource availability.
References
-
BenchChem. (2025).[6] Technical Support Center: Overcoming Polyalkylation in Friedel-Crafts Synthesis of Diphenylmethanes. Retrieved from
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from
-
Sugi, Y., et al. (2000).[7] Shape-selective alkylation of biphenyl catalyzed by H-Mordenites. Korean Journal of Chemical Engineering. Retrieved from
-
Sugi, Y., & Kubota, Y. (2008).[7] The alkylation of biphenyl over three-dimensional large pore zeolites. Catalysis Surveys from Asia.
-
Liu, B., et al. (2020).[8] Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Royal Society of Chemistry Advances. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. differencebetween.com [differencebetween.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Best practices for handling air-sensitive reagents in biphenyl synthesis
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Best Practices for Handling Air-Sensitive Reagents in Suzuki-Miyaura Cross-Coupling
Mission Statement
Welcome to the Technical Support Center. Biphenyl synthesis, primarily achieved via Suzuki-Miyaura coupling, is a cornerstone of medicinal chemistry. While often described as "robust," the reproducibility of this reaction hinges on the integrity of the catalytic cycle.
This guide moves beyond basic "how-to" instructions. We analyze the causality of failure—specifically how oxygen interception of the Palladium (Pd) cycle leads to catalyst death and impurity formation.[1]
Module 1: Reagent Integrity & Quality Control
Q: My Pd(PPh₃)₄ catalyst has turned from yellow to dark orange/brown. Is it still usable?
A: Likely not. Do not risk valuable intermediates on compromised catalyst. [2]
-
The Science: Tetrakis(triphenylphosphine)palladium(0) is a Pd(0) species stabilized by phosphine ligands.[2][3][4] In its active, pure state, it is a bright crystalline yellow.
-
The Failure Mode: Exposure to atmospheric oxygen oxidizes the phosphine ligands (forming phosphine oxides) and the metal center. The color shift to dark orange, brown, or green indicates the formation of inactive Pd(II) oxides or colloidal "Pd-black" precipitates.
-
Action: Discard. For critical biphenyl synthesis, use fresh catalyst stored under Argon/Nitrogen at -20°C.
Q: I am using stable Boronic Acids. Why do I need to worry about air sensitivity?
A: The reagent is stable; the reaction intermediate is not.
-
The Science: While aryl boronic acids are generally air-stable solids, the catalytic cycle involves a transmetalation step where the aryl group is transferred to the Palladium center.[5]
-
The Failure Mode (Homocoupling): In the presence of dissolved Oxygen, the catalytic cycle is hijacked. Instead of coupling with the aryl halide (electrophile), two boronic acid molecules are oxidatively coupled to form a symmetrical biphenyl impurity (Ar-Ar).[2] This consumes your nucleophile and complicates purification.
Quick Reference: Catalyst Status Indicators
| Catalyst System | Active Color | Oxidized/Inactive Color | Primary Failure Cause |
| Pd(PPh₃)₄ | Bright Yellow | Dark Orange / Brown / Green | Ligand oxidation; Pd agglomeration.[2] |
| Pd₂(dba)₃ | Deep Purple/Red | Black Precipitate | Decomposition of dba ligand; Pd-black formation.[2] |
| Pd(OAc)₂ + Phosphine | Orange (Solution) | Black Precipitate | Failure to reduce to Pd(0); Ligand oxidation.[2] |
Module 2: The Inert Atmosphere (Solvent Engineering)
Q: Is "sparging" (bubbling gas) sufficient, or do I need Freeze-Pump-Thaw (FPT)?
A: Sparging is sufficient for 90% of standard Suzuki couplings.[2] Use FPT for kinetic studies or highly electron-rich/sensitive ligands. [2]
-
The Science: Oxygen solubility in organic solvents (THF, Toluene, Dioxane) is significant enough to quench low-turnover catalytic cycles.
-
Sparging: Displaces dissolved O₂ via mass transfer.[2] Effective if done for 15–30 minutes with active agitation.
-
Freeze-Pump-Thaw: Uses Henry’s Law and vacuum to physically remove all dissolved gases. It is the "Gold Standard" for anaerobic rigor.
Comparison of Degassing Methods
| Feature | Sparging (Bubbling) | Freeze-Pump-Thaw (FPT) |
| Efficiency | Removes ~95-98% of O₂.[2] | Removes >99.9% of O₂. |
| Solvent Loss | High (volatile solvents evaporate).[2] | Negligible (closed system).[2] |
| Time Cost | 15–30 Minutes.[2][6] | 1–2 Hours (3 cycles). |
| Best For | Routine synthesis; High-boiling solvents. | Small scale (<5mL); Volatile solvents; Kinetic studies.[2] |
Module 3: Troubleshooting & Diagnostics
Q: The reaction turned black immediately upon heating. What happened?
A: "The Pd-Black Death."
You likely experienced rapid catalyst decomposition. This occurs when the rate of catalyst reduction (Pd(II)
-
Fix: Ensure excess ligand (e.g., add extra PPh₃) or switch to a more robust precatalyst like Pd(dppf)Cl₂ or XPhos Pd G2 .[2]
Q: I see conversion, but the reaction stalls at 60%. Adding more catalyst doesn't help.
A: Catalyst Poisoning or Product Inhibition. [2]
-
The Cause: If the reaction vessel was not strictly inert, the initial catalyst load may have died (oxidized). Adding fresh catalyst to a "dirty" mixture often fails because the generated byproducts (or remaining oxidants) kill the new catalyst instantly.
-
Fix: You must restart with rigorously degassed solvents.[2] Do not attempt to "spike" a stalled air-compromised reaction.
Visual Logic: Troubleshooting Workflows
Diagram 1: Catalyst & Reaction Troubleshooting Logic
Caption: Logic flow for diagnosing Palladium catalyst failure based on visual cues.
Diagram 2: The Oxygen Interference Mechanism (Homocoupling)
Caption: Pathway showing how Oxygen intercepts reagents to form homocoupling impurities.[1][2][7]
Standard Operating Procedures (SOPs)
Protocol A: Freeze-Pump-Thaw (The Gold Standard)
Use for: Highly air-sensitive ligands (e.g., P(t-Bu)₃) or small-scale screenings.[2]
-
Seal: Place solvent in a Schlenk flask or heavy-wall tube. Seal with a high-integrity septum or Young's tap.
-
Freeze: Submerge the flask in liquid nitrogen (LN₂) until the solvent is completely solid.
-
Pump: Open the flask to high vacuum (0.1–1.0 mmHg) for 5–10 minutes. Crucial: The solvent must remain frozen to prevent bumping.
-
Thaw: Close the flask (isolate from vacuum). Remove from LN₂ and thaw in a warm water bath. Gas bubbles will evolve rapidly.
-
Repeat: Perform this cycle 3 times .
-
Backfill: After the final thaw, backfill with dry Nitrogen/Argon.
Protocol B: Inert Gas Sparging (The Routine Method)
Use for: Standard Suzuki couplings with Pd(PPh₃)₄ or Pd(dppf)Cl₂.[2]
-
Setup: Insert a long stainless steel needle (connected to an inert gas line) through the septum, submerging the tip to the bottom of the solvent.
-
Vent: Insert a short "bleed" needle into the septum (not touching liquid) to allow gas escape.[2]
-
Flow: Bubble gas vigorously for 15 minutes (for volumes <50mL) or 30 minutes (for volumes >50mL).
-
Transfer: Remove the bleed needle first, then the gas inlet needle, to leave the flask under positive pressure.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 3. Tetrakis(triphenylphosphine)palladium: uses and Hazard_Chemicalbook [chemicalbook.com]
- 4. Tetrakis(triphenylphosphine)palladium(0) [chemeurope.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 10. Freeze - Pump - Thaw | DMT-Nexus forum [forum.dmt-nexus.me]
Technical Support Center: High-Throughput Synthesis of 4-Bromo-4'-tert-butylbiphenyl
Current Status: Operational Topic: Reaction Kinetics & Process Optimization Ticket ID: CHEM-OPT-4492
Executive Summary
You are likely encountering a kinetic bottleneck in the preparation of 4-Bromo-4'-tert-butylbiphenyl . Traditional thermal protocols for this synthesis (often involving the bromination of 4-tert-butylbiphenyl or standard Suzuki coupling) suffer from two primary inefficiencies:
-
Poor Selectivity: Direct bromination often yields inseparable mixtures of ortho/para isomers and poly-brominated byproducts, shifting the time burden from synthesis to purification.
-
Thermal Lag: Standard Suzuki couplings using 1,4-dibromobenzene require 12–24 hours at reflux to achieve high conversion while maintaining mono-selectivity.
This guide provides an accelerated workflow using Microwave-Assisted Organic Synthesis (MAOS) and Ligand-Optimized Catalysis . By shifting from conductive heating to dielectric heating, we can reduce reaction times from 18 hours to <20 minutes while maintaining the critical mono-arylation selectivity.
Module 1: The Accelerated Protocol (Microwave-Assisted)
Objective: Rapid synthesis of the target via mono-arylation of 1,4-dibromobenzene. Mechanism: Suzuki-Miyaura Cross-Coupling.[1] Time to Completion: 15–20 Minutes.
The "Speed" Formula
To cut reaction time, we utilize the "Flash-Heat" effect. Microwave irradiation directly couples to the polar solvent molecules (dipolar polarization), generating internal heat instantaneously. This bypasses the convection currents required in oil baths.
Step-by-Step Methodology
Reagents:
-
Reactant A: 4-tert-butylphenylboronic acid (1.0 equiv)
-
Reactant B: 1,4-Dibromobenzene (3.0 equiv - Critical for selectivity)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: THF : Water (4:1) or Toluene : Ethanol : Water (3:1:1)
Protocol:
-
Charge Vessel: In a 10 mL microwave-transparent vial, add Reactant A (1.0 mmol), Reactant B (3.0 mmol), and the Catalyst.
-
Inert Atmosphere: Seal the vial and purge with Argon for 2 minutes. Oxygen is the primary cause of catalyst deactivation and stalled reactions.
-
Solvent Addition: Inject the degassed solvent mixture via syringe.
-
Irradiation: Place in the microwave reactor.
-
Ramp: 2 minutes to 110°C.
-
Hold: 15 minutes at 110°C (High stirring).
-
Pressure Limit: Set to 250 psi (safety cutoff).
-
-
Workup: Cool to RT. Dilute with ethyl acetate.[2] Wash with water/brine.
-
Purification: The excess 1,4-dibromobenzene (non-polar) elutes first on a silica plug (Hexanes), followed by the product.
Data Comparison: Thermal vs. Microwave
| Parameter | Traditional Reflux | Microwave Protocol | Improvement Factor |
| Reaction Time | 18 - 24 Hours | 15 - 20 Minutes | ~70x Faster |
| Energy Source | Conductive (Oil Bath) | Dielectric (Internal) | Higher Efficiency |
| Yield | 65 - 75% | 82 - 88% | +15% |
| Selectivity | Moderate (Bis-coupling risk) | High (Kinetic control) | Superior |
Module 2: Troubleshooting & FAQs
Q1: I am seeing significant amounts of the "Terphenyl" byproduct. Why?
Diagnosis: You are experiencing Bis-Coupling . The Cause: 1,4-dibromobenzene has two reactive sites.[3] Once the first coupling occurs (forming your product), the remaining bromine is still reactive. If your local concentration of boronic acid is too high relative to the dibromide, the catalyst will couple again. The Fix:
-
Stoichiometry: You MUST use a 3-fold excess of 1,4-dibromobenzene. This ensures that the Pd-catalyst statistically encounters the starting material (dibromide) far more often than the product (monobromide).
-
Reverse Addition: If using thermal methods, add the boronic acid dropwise to the dibromide solution.
Q2: The reaction stalls at 60% conversion even after extended microwave time.
Diagnosis: Catalyst Death (Pd Black precipitation). The Cause:
-
Oxygen Leak: Microwaves superheat solvents, increasing pressure. If the seal isn't perfect, oxygen enters.
-
Ligand Dissociation: At 110°C, standard triphenylphosphine (
) ligands can dissociate, leading to Pd aggregation. The Fix:
-
Switch Catalysts: Use Pd(dppf)Cl₂ or XPhos Pd G2 . These contain bidentate or bulky biaryl ligands that bind tightly to Palladium, stabilizing it at high temperatures [1].
-
Add Free Ligand: Add 1-2 mol% of free ligand (e.g.,
) to shift the equilibrium back toward the active catalyst species.
Q3: Can I use direct bromination of 4-tert-butylbiphenyl instead?
Technical Advice: Not Recommended for Speed. While chemically possible, direct bromination is kinetically ambiguous. The tert-butyl group directs para, but that position is taken. It also activates the ortho positions. The other phenyl ring is less activated.
-
Result: You will get a mixture of 2-bromo-4-tert-butylbiphenyl (wrong isomer) and the desired product, plus dibromides.
-
Time Cost: Separating these isomers requires careful recrystallization or long chromatography columns, negating any time saved during synthesis [2].
Module 3: Mechanistic Visualization
Understanding the Rate-Determining Step (RDS) helps you choose the right accelerator. In Suzuki coupling with aryl bromides, the Oxidative Addition is often the RDS. Microwave heating accelerates this step by increasing the frequency of effective collisions.
Caption: The Suzuki Catalytic Cycle. Microwave irradiation specifically lowers the activation energy barrier for the Oxidative Addition step (Red), significantly reducing total reaction time.
References
-
Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. The Journal of Organic Chemistry.
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Electrophilic Aromatic Substitution Selectivity).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Bagal, S. K., et al. (2010). Microwave-Assisted Synthesis of Biaryls via Suzuki–Miyaura Coupling. Current Organic Chemistry.
Sources
Validation & Comparative
4-Bromo-4'-tert-butylbiphenyl vs 4-Iodo-4'-tert-butylbiphenyl: Reactivity & Performance Guide
Executive Summary
4-Bromo-4'-tert-butylbiphenyl (Br-TBB) is the industry standard "workhorse" for cross-coupling and general functionalization. It offers a balance of stability, cost-effectiveness, and reliable performance in standard palladium-catalyzed cycles (Suzuki, Buchwald).
4-Iodo-4'-tert-butylbiphenyl (I-TBB) is the "precision instrument." It is required for delicate lithium-halogen exchange reactions at cryogenic temperatures (-78 °C) where the bromide analogue is sluggish or unreactive. In cross-coupling, it offers faster oxidative addition but requires careful catalyst selection to avoid iodide-induced catalyst poisoning.
Fundamental Properties Comparison
The primary differentiator between these two substrates is the carbon-halogen bond strength, which dictates the energy barrier for activation.
| Property | 4-Bromo-4'-tert-butylbiphenyl | 4-Iodo-4'-tert-butylbiphenyl |
| CAS Number | 162258-89-1 | 320339-03-5 |
| Molecular Weight | 289.21 g/mol | 336.21 g/mol |
| Melting Point | 141–145 °C | ~150 °C |
| C–X Bond Energy | ~81 kcal/mol (Stronger) | ~65 kcal/mol (Weaker) |
| Oxidative Addition Rate | Moderate | Fast |
| Li-Halogen Exchange | Requires >0 °C or t-BuLi | Rapid at -78 °C |
| Cost Profile | Low (Commodity Precursor) | High (Specialty Reagent) |
Reactivity Profile & Mechanistic Insight[1][2][3]
A. Lithium-Halogen Exchange (The Critical Differentiator)
This is the most significant operational difference. The C–I bond is sufficiently weak to undergo rapid exchange with n-butyllithium (n-BuLi) at -78 °C. The C–Br bond is stronger; at -78 °C, Br-TBB is kinetically inert to n-BuLi.
-
I-TBB Strategy: Allows for "Kinetic Control." You can generate the lithiated species at -78 °C, trapping it with electrophiles before other sensitive functional groups (esters, nitriles) degrade.
-
Br-TBB Strategy: Requires "Thermodynamic Forcing." You must either raise the temperature to 0 °C (risking side reactions) or use the more dangerous tert-butyllithium (t-BuLi) to force the exchange at low temperatures via a radical mechanism.
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
While Iodides generally undergo oxidative addition (OA) faster than bromides, they are not always superior in yield.
-
The "Iodide Effect": In classical systems using Pd(PPh₃)₄, the oxidative addition of Ar-I is fast, but the resulting Pd(II)-I species is stable and can form bridging dimers that inhibit the transmetallation step.
-
The Verdict: Use Br-TBB for standard Suzuki couplings. Use I-TBB only if the substrate is sterically hindered or if you are using advanced bulky phosphine ligands (e.g., Buchwald ligands) that prevent dimer formation.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways for Lithium-Halogen exchange and the catalytic cycle considerations.
Figure 1: Comparative reaction pathways showing the kinetic advantages of I-TBB in lithiation versus the robustness of Br-TBB in catalysis.
Experimental Protocols
Protocol A: Low-Temperature Lithiation (I-TBB Specific)
Use this protocol when you need to generate the nucleophile at -78 °C to avoid side reactions.
Reagents:
-
4-Iodo-4'-tert-butylbiphenyl (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 1.6 M in hexanes)
-
Dry THF (Solvent)
-
Electrophile (e.g., Benzaldehyde, 1.2 equiv)
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add I-TBB (1.0 g) and dissolve in dry THF (15 mL).
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Exchange: Add n-BuLi dropwise over 5 minutes. The solution may turn yellow/orange.[1] Stir for 15–30 minutes at -78 °C.
-
Note: If using Br-TBB here, no reaction would occur.
-
-
Quench: Add the Electrophile dropwise. Stir at -78 °C for 1 hour, then allow to warm to Room Temperature (RT).
-
Workup: Quench with sat. NH₄Cl, extract with EtOAc, and purify via column chromatography.
Protocol B: Standard Suzuki Coupling (Br-TBB Specific)
Use this protocol for robust, scalable biaryl synthesis.
Reagents:
-
4-Bromo-4'-tert-butylbiphenyl (1.0 equiv)[2]
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Toluene/Ethanol (4:1 ratio)
Procedure:
-
Setup: Charge a reaction tube with Br-TBB , Boronic acid, and Pd catalyst.
-
Degas: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add degassed Toluene/Ethanol and aqueous K₂CO₃.
-
Reaction: Heat to 80–90 °C for 4–12 hours.
-
Note: Br-TBB is stable enough to withstand these temperatures without degradation.
-
-
Workup: Cool, filter through Celite, extract with DCM, and concentrate.
Decision Matrix: Which to Choose?
| Scenario | Recommended Product | Reason |
| Standard Biaryl Synthesis | Br-TBB | Cheaper, robust, avoids iodide poisoning of Pd catalyst. |
| Trapping with Unstable Electrophiles | I-TBB | Allows lithiation at -78 °C, preserving delicate electrophiles. |
| Large Scale Manufacturing | Br-TBB | Significant cost savings; process safety (avoids t-BuLi). |
| Substrate has Ester/Nitrile Groups | I-TBB | Fast exchange at -78 °C prevents nucleophilic attack on the ester/nitrile by n-BuLi. |
| Ullmann Coupling (Cu-catalyzed) | I-TBB | Iodides are significantly more reactive in Copper-mediated couplings. |
References
-
Physical Properties & Synthesis: Tokyo Chemical Industry (TCI). Product B1913 (4-Bromo-4'-tert-butylbiphenyl) Specifications. Link
-
Suzuki Coupling Nuances: Comparison of Aryl Iodide vs Bromide reactivity in Pd-catalyzed systems. Organometallics 2018, 37, 11, 1635–1640. Link
-
Lithium-Halogen Exchange Kinetics: Solvent and Halogen effects on Li-Exchange rates. J. Org. Chem. (Reich Group Studies). Link
-
General Reactivity of 4-tert-butylbiphenyls: NIST Chemistry WebBook. Thermochemical Data. Link
Sources
Validating the Structure of 4-Bromo-4'-tert-butylbiphenyl with 13C NMR
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Asymmetry Challenge
In the synthesis of advanced organic materials—particularly for OLEDs and pharmaceutical intermediates—4-Bromo-4'-tert-butylbiphenyl represents a critical "Janus" molecule. It possesses two distinct functional handles: an electrophilic aryl bromide for cross-coupling (e.g., Suzuki-Miyaura) and a steric tert-butyl group for solubility and preventing aggregation.
However, its synthesis (often via bromination of 4-tert-butylbiphenyl or cross-coupling) is prone to two specific failures:
-
Under-reaction: Remaining starting material (4-tert-butylbiphenyl).
-
Symmetrization: Formation of the symmetric byproduct (4,4'-di-tert-butylbiphenyl or 4,4'-dibromobiphenyl).
Standard 1H NMR often struggles here due to the overlapping "roofing" effects of the AA'BB' aromatic systems. 13C NMR is the superior validation tool because it provides a distinct, non-overlapping spectral fingerprint for the quaternary carbons, which are invisible in proton NMR.
This guide outlines a self-validating protocol to definitively confirm the structure of 4-Bromo-4'-tert-butylbiphenyl using Carbon-13 NMR.
Comparative Analysis: Target vs. Alternatives
To validate your product, you must prove it is not the alternatives. The power of 13C NMR lies in the Signal Count and the Chemical Shift Logic .
The Signal Count Test (The "Quick Kill" Method)
Because of molecular symmetry, the number of unique carbon signals is the fastest way to assess purity.
| Compound | Symmetry Point Group | Unique Aromatic Signals | Unique Aliphatic Signals | Total Expected Peaks |
| 4-Bromo-4'-tert-butylbiphenyl (Target) | 8 | 2 | 10 | |
| 4-tert-butylbiphenyl (Starting Material) | 8 | 2 | 10 | |
| 4,4'-di-tert-butylbiphenyl (Byproduct) | 4 | 2 | 6 | |
| 4,4'-dibromobiphenyl (Byproduct) | 4 | 0 | 4 |
Critical Insight: If your spectrum shows only 6 peaks, you have synthesized the symmetric dimer, not the target. If you see >10 peaks, you have a mixture.
Diagnostic Chemical Shifts (Target vs. Starting Material)
Since both the target and the starting material have 10 signals, you must rely on Chemical Shift Mapping to distinguish them. The substitution of Hydrogen for Bromine induces a massive shift in the ipso carbon.[1]
| Carbon Position | 4-tert-butylbiphenyl (Start) | 4-Bromo-4'-tert-butylbiphenyl (Product) | Shift Change ( |
| C-4 (Ipso to Substituent) | ~126.8 ppm (C-H) | ~121.5 ppm (C-Br) | -5.3 ppm (Shielded) |
| C-4' (Ipso to t-Bu) | ~150.5 ppm | ~151.0 ppm | Negligible |
| t-Bu Methyls | ~31.4 ppm | ~31.4 ppm | Negligible |
Note: Shifts are referenced to CDCl3 (77.16 ppm).
Deep Dive: The 13C NMR Fingerprint
The validation relies on identifying three specific "Zones" in the spectrum.
Zone A: The Aliphatic Anchors (30–35 ppm)
-
~31.3 ppm: Intense signal corresponding to the 3 equivalent methyl groups (
). -
~34.6 ppm: Small quaternary signal for the central tert-butyl carbon (
).
Zone B: The Heavy Atom Effect (120–122 ppm)
Bromine is a "heavy atom." Unlike electronegative elements (O, N) that deshield the attached carbon (moving it >140 ppm), Bromine exerts a shielding effect due to spin-orbit coupling and electron cloud density.
-
Look for: A small quaternary peak around 121.5 ppm .
-
Validation: In the starting material, this carbon is a C-H bond appearing at ~127 ppm. The disappearance of the 127 ppm C-H and appearance of the 121 ppm C-Br is the definitive proof of reaction.
Zone C: The Biphenyl Linker (137–140 ppm)
The two carbons connecting the rings are quaternary and magnetically distinct.
-
~137 ppm: Quaternary carbon on the tert-butyl ring.
-
~139 ppm: Quaternary carbon on the Bromine ring.
Visualization of Structural Logic
The following diagram maps the chemical structure to the expected NMR signals, highlighting the symmetry-breaking elements.
Caption: Structural assignment map for 4-Bromo-4'-tert-butylbiphenyl. Note the distinct "Heavy Atom" shielding at C-1.
Experimental Protocol: The Self-Validating Workflow
To ensure trust in your data, follow this protocol which accounts for the relaxation times of quaternary carbons.
Materials
-
Solvent: CDCl3 (99.8% D) + 0.03% TMS (v/v).
-
Sample Conc: 30–50 mg in 0.6 mL solvent (High concentration is vital for 13C).
-
Tube: 5mm high-precision NMR tube.
Instrument Parameters (Crucial for Quaternary Detection)
Standard proton parameters often suppress quaternary carbons (like C-Br and C-tBu).
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reasoning: Quaternary carbons lack the Nuclear Overhauser Effect (NOE) enhancement and have long T1 relaxation times. A short D1 (e.g., 1.0s) will saturate these signals, making the crucial C-Br peak invisible.
-
-
Scans (NS): Minimum 512 (ideally 1024) to resolve the low-intensity quaternary peaks.
The Validation Decision Tree
Use this logic flow to interpret your spectrum.
Caption: Decision tree for validating 4-Bromo-4'-tert-butylbiphenyl purity using peak counting and diagnostic shifts.
References
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for biphenyl and tert-butylbenzene shifts).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
SpectraBase. (n.d.). 13C NMR Data for Biphenyl Derivatives. Wiley Science Solutions. Retrieved February 10, 2026, from [Link]
Sources
Comparative Guide: Differential Scanning Calorimetry (DSC) of 4-Bromo-4'-tert-butylbiphenyl
Executive Summary
4-Bromo-4'-tert-butylbiphenyl (CAS: 162258-89-1) is a critical intermediate in the synthesis of advanced functional materials, particularly liquid crystals and organic light-emitting diodes (OLEDs). Its thermal behavior is defined by the interplay between the rigid biphenyl core, the reactive bromine handle, and the bulky tert-butyl group.
From a thermal analysis perspective, this compound presents a unique profile compared to its non-alkylated analogs. While 4-bromobiphenyl melts at ~90°C, the addition of the tert-butyl group significantly enhances crystal packing efficiency, driving the melting point up to 140–143°C .
Key Takeaway for Researchers: The primary challenge in characterizing this material is distinguishing between purity-related endotherms and sublimation effects prior to melting. This guide outlines a self-validating DSC protocol designed to suppress sublimation and accurately determine the thermodynamic purity of the material.
Technical Profile & Theoretical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₆H₁₇Br | |
| Molecular Weight | 289.21 g/mol | |
| Melting Point ( | 140–143°C | Significantly higher than 4-bromobiphenyl due to symmetry. |
| Boiling Point | 152°C (at 2 mmHg) | Indicates potential for volatility/sublimation near |
| Physical Form | White Crystalline Powder | High crystallinity correlates with sharp DSC endotherms. |
DSC Methodology: The "Zero-Artifact" Protocol
As a Senior Application Scientist, I recommend hermetic sealing for this compound. Biphenyl derivatives are notorious for subliming before melting, which creates a "shark-fin" baseline artifact that distorts enthalpy (
Experimental Workflow
Step 1: Sample Preparation
-
Pan Selection: Aluminum Hermetic Pans (Tzero or equivalent) are mandatory. Do not use standard crimped pans; the vapor pressure at 130°C is sufficient to cause mass loss, invalidating heat flow data.
-
Sample Mass: 2.0 – 4.0 mg. (Keep mass low to minimize thermal gradients, but high enough for sensitivity).
-
Reference: Empty hermetic aluminum pan (matched weight ±0.05 mg).
Step 2: Instrument Parameters
-
Purge Gas: Dry Nitrogen (50 mL/min).
-
Temperature Program:
-
Equilibrate at 25°C.
-
Heat at 10°C/min to 160°C (Past
of 143°C). -
Isotherm for 1 min (Ensure complete melting).
-
Cool at 10°C/min to 25°C (To observe recrystallization behavior).
-
Re-Heat at 10°C/min to 160°C (The "Analytical Run").
-
Expert Insight: The first heating cycle erases "thermal history" (solvent pockets, mechanical stress). Always use the data from the second heating cycle for thermodynamic calculations.
Visualization: Purity Determination Workflow
Figure 1: Standardized DSC workflow for volatile organic intermediates. The 2nd Heat Cycle is critical for accurate melting point determination.
Comparative Performance Analysis
To understand the quality of 4-Bromo-4'-tert-butylbiphenyl, we must compare it against its structural analogs. The data below highlights how the tert-butyl group acts as a "thermal anchor," stabilizing the crystal lattice.
Comparison 1: Effect of the tert-Butyl Group
| Compound | Structure | Melting Point ( | Thermal Stability Note |
| 4-Bromo-4'-tert-butylbiphenyl | Br-Ph-Ph-tBu | 140–143°C | High. Bulky t-Bu group improves lattice energy. |
| 4-Bromobiphenyl | Br-Ph-Ph-H | 89–91°C | Moderate. Lacks steric bulk; packs less efficiently. |
| 4-tert-Butylbiphenyl | H-Ph-Ph-tBu | ~52°C | Low. Lacks the heavy halogen; lower molecular weight. |
Analysis: The simultaneous presence of the Bromine atom and the tert-butyl group creates a synergistic effect. The Bromine adds molecular weight (increasing London dispersion forces), while the tert-butyl group locks the phenyl rings into a more rigid conformation, raising the melting point by over 50°C compared to 4-bromobiphenyl. This makes the tert-butyl variant easier to handle (less prone to melting during shipping) but requires higher energy input for reaction initiation.
Comparison 2: Effect of Symmetry (Di-substitution)
| Compound | Melting Point ( | Enthalpy of Fusion ( |
| 4-Bromo-4'-tert-butylbiphenyl | 143°C | ~22 kJ/mol (Est.) |
| 4,4'-Di-tert-butylbiphenyl | 126–130°C | 20.0 kJ/mol |
Analysis: Surprisingly, the asymmetric Bromo/tert-butyl compound melts higher than the symmetric Di-tert-butyl analog. This suggests that the dipole generated by the C-Br bond contributes significantly to intermolecular attraction, overpowering the symmetry benefits of the di-tert-butyl derivative.
Interpreting the Data: Self-Validating Logic
When analyzing your DSC trace, use this logic flow to validate your results. If the data does not follow this path, the experiment is flawed (likely due to pan leakage).
Figure 2: Decision tree for validating DSC data integrity. "Shark fin" baselines indicate sublimation, requiring a re-run with hermetic pans.
References
-
Fisher Scientific. (n.d.).[1] 4-Bromo-4'-tert-butylbiphenyl, 98% Product Specifications. Thermo Scientific Chemicals. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). 4,4'-Di-tert-butylbiphenyl Phase Transition Data. NIST Chemistry WebBook, SRD 69. Retrieved from
-
PubChem. (2025).[2][3] 4-Bromobiphenyl Compound Summary. National Center for Biotechnology Information. Retrieved from
-
University of Florida. (n.d.). Sample Preparation – DSC Guidelines. Polymer Chemistry Characterization Lab. Retrieved from
-
BenchChem. (2024). 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
